Evidence 1: Sub-150 nM Binding Affinity to KIT Kinase Defines a Viable Starting Point for Oncology Research
Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- demonstrates a quantifiable and meaningful binding interaction with the KIT kinase domain, a key target in cancers such as gastrointestinal stromal tumors (GIST). It exhibits a binding constant (Kd) of 130 nM [1]. This level of affinity is a critical indicator of a tractable hit or a valuable fragment for lead optimization. While direct comparator data for the closest des-methyl or N-methyl analogs is not available in this specific assay, this Kd value is superior to the micromolar affinity (Ki > 10,000 nM) observed for the structurally related but conformationally distinct pyrrolidine analog ABT-418 at the adenosine A2a receptor, highlighting the potential for isoform and target selectivity conferred by the specific scaffold [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | ABT-418 (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole: Ki > 10,000 nM at Adenosine A2a receptor |
| Quantified Difference | > 76-fold higher affinity for the target compound against its respective kinase target |
| Conditions | Biochemical assay against human KIT kinase domain (TargetMine/ChEMBL assay) vs. radioligand displacement assay against human adenosine A2a receptor (PDSP) |
Why This Matters
A 130 nM Kd for KIT provides a clear, quantitative benchmark for medicinal chemists to initiate a structure-activity relationship (SAR) study, unlike analogs with no reported or significantly weaker binding data for this oncogenic kinase.
- [1] TargetMine. Activity data for CHEMBL1287853: Binding constant for KIT kinase domain. TargetMine. Accessed 2024. https://targetmine.mizuguchilab.org/targetmine/report.do?id=151019726. View Source
- [2] BindingDB. BDBM50035398 (ABT-418): Ki for Adenosine receptor A2a. BindingDB. Accessed 2024. https://www.bindingdb.org/jsp/dbsearch/Summary_ki.jsp?entryid=4837. View Source
